molecular formula C25H32N4O7S2 B11662059 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)benzohydrazide

4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)benzohydrazide

Cat. No.: B11662059
M. Wt: 564.7 g/mol
InChI Key: JEIDGTUUMDAEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of morpholine and piperidine sulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the morpholine and piperidine derivatives, followed by their sulfonylation and subsequent coupling with benzoyl and benzohydrazide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. Additionally, the morpholine and piperidine moieties may contribute to the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-3,5-DIMETHOXYBENZOHYDRAZIDE
  • N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-METHOXYBENZOHYDRAZIDE

Uniqueness

Compared to similar compounds, N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE stands out due to its unique combination of morpholine and piperidine sulfonyl groups. This structural feature imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H32N4O7S2

Molecular Weight

564.7 g/mol

IUPAC Name

N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-4-piperidin-1-ylsulfonylbenzohydrazide

InChI

InChI=1S/C25H32N4O7S2/c1-18-16-29(17-19(2)36-18)38(34,35)23-12-8-21(9-13-23)25(31)27-26-24(30)20-6-10-22(11-7-20)37(32,33)28-14-4-3-5-15-28/h6-13,18-19H,3-5,14-17H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

JEIDGTUUMDAEHN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.